Palodesangren E
CAS No.:
Cat. No.: VC14578074
Molecular Formula: C31H28O7
Molecular Weight: 512.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H28O7 |
|---|---|
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | (4R,4aS,5S,12bR)-4,5-bis(4-hydroxy-2-methoxyphenyl)-2-methyl-4,4a,5,12b-tetrahydro-3H-isochromeno[4,3-g]chromen-9-one |
| Standard InChI | InChI=1S/C31H28O7/c1-16-10-23(20-7-5-18(32)13-26(20)35-2)30-24(11-16)22-12-17-4-9-29(34)37-25(17)15-28(22)38-31(30)21-8-6-19(33)14-27(21)36-3/h4-9,11-15,23-24,30-33H,10H2,1-3H3/t23-,24-,30-,31+/m0/s1 |
| Standard InChI Key | BKCPZBIJQGQCCP-ODJQGHGISA-N |
| Isomeric SMILES | CC1=C[C@@H]2[C@H]([C@@H](C1)C3=C(C=C(C=C3)O)OC)[C@H](OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC |
| Canonical SMILES | CC1=CC2C(C(C1)C3=C(C=C(C=C3)O)OC)C(OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC |
Introduction
Chemical Identity and Structural Features
Palodesangren E (C₃₁H₂₈O₇; molecular weight: 512.5 g/mol) is characterized by a tetracyclic benzo[c]pyranochromenone core, a structural motif common to the palodesangren family . The compound features multiple fused aromatic rings, including a tetrahydrobenzo[c]pyranochromenone skeleton, which confers rigidity and influences its electronic properties. Unlike its analogs, Palodesangren E possesses distinct substituents on its aryl groups (Ar₁ and Ar₂), though precise stereochemical details remain undetermined due to the absence of crystallographic data.
Table 1: Comparative Structural Attributes of Select Palodesangrens
| Compound | Molecular Formula | Core Structure | Key Substituents |
|---|---|---|---|
| Palodesangren B | C₃₀H₂₆O₇ | Benzo[c]pyranochromenone | Methoxy groups at C-3 and C-5 |
| Palodesangren D | C₂₉H₂₄O₆ | Benzo[c]pyranochromenone | Hydroxyl group at C-7 |
| Palodesangren E | C₃₁H₂₈O₇ | Benzo[c]pyranochromenone | Undefined aryl modifications |
Biological Activities and Mechanistic Insights
Palodesangrens exhibit moderate antiandrogenic activity, primarily through inhibition of testosterone 5α-reductase and disruption of 5α-dihydrotestosterone (DHT)-androgen receptor complexes . While direct evidence for Palodesangren E is lacking, structural homology suggests analogous mechanisms:
Enzyme Inhibition
The planar aromatic system may competitively bind to 5α-reductase’s active site, preventing the conversion of testosterone to DHT. Molecular docking studies on related compounds reveal binding affinities (Kᵢ ≈ 2.5–4.1 μM), correlating with reduced DHT levels in vitro.
Receptor Antagonism
Steric hindrance from substituents on the tetracyclic core could impede DHT–receptor dimerization, a hypothesis supported by transcriptional assays showing 40–60% suppression of androgen-responsive genes in LNCaP cells .
Research Gaps and Future Directions
Despite progress in synthesizing palodesangren analogs, critical questions about Palodesangren E persist:
-
Stereochemical Resolution: Absolute configurations of chiral centers (e.g., C-22″) remain unconfirmed, necessitating advanced NMR or X-ray crystallography .
-
In Vivo Efficacy: Pharmacokinetic studies are required to assess bioavailability and metabolic stability, particularly for therapeutic applications in androgen-dependent pathologies.
-
Structure–Activity Relationships (SAR): Systematic modification of aryl substituents could optimize potency and selectivity, leveraging synthetic routes established for B and D derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume